3,5-Dichloro-4-hydroxybenzoyl chloride
Overview
Description
3,5-Dichloro-4-hydroxybenzoyl chloride is a chemical compound with the formula C7H3Cl3O2 . It has a molecular weight of 225.46 . It is also known as Dotinurad Impurity 41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a hydroxy group attached to it . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 92 °C and a predicted boiling point of 284.6±40.0 °C . Its density is predicted to be 1.631±0.06 g/cm3 . The pKa is predicted to be 4.41±0.23 .Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Chemical Synthesis : 3,5-Dichloro-4-hydroxybenzoyl chloride has been used as an intermediate in the synthesis of various chemical compounds. For instance, it has been involved in the formation of 2,6-Dichlorophenol through a series of reactions starting from ethyl 4-hydroxybenzoate (Tarbell, Wilson, & Fanta, 2003).
- Spectrophotometric Analysis : A study demonstrated its use in charge-transfer spectrophotometry, where it forms a charge-transfer complex with p-benzoquinone and 3,5-dichloro-N-hydroxybenzoylamine (Xiao-hui, 2007).
Chemical Transformations
- Formation of Derivatives : Research aimed at reducing 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol led to the unexpected formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, showcasing the compound's potential for creating new derivatives (Ritmaleni, Notario, & Yuliatun, 2013).
Advanced Material Applications
- Organic Photovoltaic Devices : Graphene oxide linked to 3,5-dinitrobenzoyl chloride, using ethylenediamine as a spacer, was used to enhance the performance of poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Environmental Photochemistry
- Photosubstitution Pathways : The photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid, a related compound, was studied to investigate novel pH-dependent photosubstitution pathways in aqueous solutions, relevant in environmental photochemistry (Dallin, Wan, Krogh, Gill, & Moore, 2009).
Biomedical Research
- In Vitro Metabolite Analysis : The in vitro transformation of a dichlorinated propyl paraben (similar in structure to this compound) by rat liver S9 fraction was investigated. This study is significant for understanding the metabolic properties of paraben bioaccumulation and its implications for human health and environmental safety (Terasaki, Wada, Nagashima, Makino, & Yasukawa, 2016).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENFFBUGGRQFQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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